molecular formula C17H19NO2 B5267247 N-[(2-methoxyphenyl)methyl]-2-(3-methylphenyl)acetamide

N-[(2-methoxyphenyl)methyl]-2-(3-methylphenyl)acetamide

Cat. No.: B5267247
M. Wt: 269.34 g/mol
InChI Key: XCHUCBKEYWKNBT-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-2-(3-methylphenyl)acetamide is an organic compound with the molecular formula C17H19NO2. This compound is characterized by the presence of a methoxy group attached to a phenyl ring and an acetamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-2-(3-methylphenyl)acetamide typically involves the reaction of 2-methoxybenzylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-[(2-hydroxyphenyl)methyl]-2-(3-methylphenyl)acetamide.

    Reduction: Formation of N-[(2-methoxyphenyl)methyl]-2-(3-methylphenyl)amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-2-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The methoxy and acetamide groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound may also interact with cell membranes, altering their properties and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Lacks the 3-methylphenyl group, resulting in different chemical properties.

    N-(2-methylphenyl)acetamide: Lacks the methoxy group, leading to variations in reactivity and applications.

    N-(2-hydroxyphenyl)acetamide: Contains a hydroxyl group instead of a methoxy group, affecting its chemical behavior.

Uniqueness

N-[(2-methoxyphenyl)methyl]-2-(3-methylphenyl)acetamide is unique due to the presence of both methoxy and 3-methylphenyl groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with various molecular targets.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13-6-5-7-14(10-13)11-17(19)18-12-15-8-3-4-9-16(15)20-2/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHUCBKEYWKNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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